N-(3,4-Dimethylphenyl)-2,4,6-trimethylaniline
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Overview
Description
N-(3,4-Dimethylphenyl)-2,4,6-trimethylaniline is an organic compound characterized by the presence of multiple methyl groups attached to its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2,4,6-trimethylaniline typically involves the reaction of 3,4-dimethylaniline with 2,4,6-trimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2,4,6-trimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2,4,6-trimethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)-2,4,6-trimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2,4,6-trimethylaniline
- N-(3,5-Dimethylphenyl)-2,4,6-trimethylaniline
- N-(2,4-Dimethylphenyl)-2,4,6-trimethylaniline
Uniqueness
N-(3,4-Dimethylphenyl)-2,4,6-trimethylaniline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds.
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C17H21N/c1-11-8-14(4)17(15(5)9-11)18-16-7-6-12(2)13(3)10-16/h6-10,18H,1-5H3 |
InChI Key |
UBPLCCAOOVITGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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